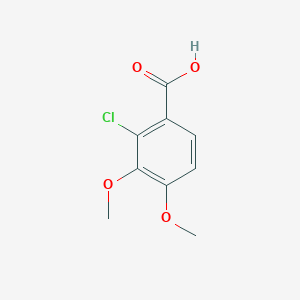

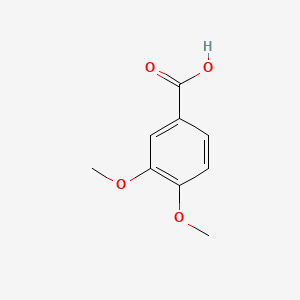

2-Chloro-3,4-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEIYOHXERRMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379309 | |

| Record name | 2-Chloro-3,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52009-53-7 | |

| Record name | 2-Chloro-3,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,4-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Chloro-3,4-dimethoxybenzoic Acid

This guide provides a comprehensive technical overview of this compound (CAS No: 52009-53-7), a key organic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles.

This compound is a polysubstituted aromatic carboxylic acid. The presence of a chlorine atom and two methoxy groups on the benzoic acid scaffold makes it a versatile building block in organic synthesis. The electronic properties of the ring are significantly influenced by the interplay between the electron-donating methoxy groups and the electron-withdrawing, ortho-directing chlorine atom and meta-directing carboxylic acid group.

This specific substitution pattern is of particular interest in the synthesis of complex pharmaceutical agents. The compound's key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52009-53-7 | [1][2] |

| Molecular Formula | C₉H₉ClO₄ | [1] |

| Molecular Weight | 216.62 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid, typically a white or off-white powder | [2] |

| Melting Point | 200-204 °C | [2] |

| Purity | Commonly available at ≥97% | [1][2] |

| SMILES String | COC1=CC=C(C(=O)O)C(Cl)=C1OC | [1] |

| InChI Key | YSEIYOHXERRMNN-UHFFFAOYSA-N | [2] |

Analytical Characterization Profile

| Technique | Predicted Signature | Rationale |

| ¹H NMR | ~13 ppm (s, 1H) : Carboxylic acid proton. ~7.6 ppm (d, 1H) & ~7.1 ppm (d, 1H) : Aromatic protons (H-6 and H-5), exhibiting an AX coupling pattern. ~3.9 ppm (s, 3H) & ~3.8 ppm (s, 3H) : Two distinct methoxy group protons. | The acidic proton is typically deshielded. The aromatic protons are on adjacent carbons, leading to doublet splitting. The two methoxy groups are in different chemical environments and should appear as separate singlets. |

| ¹³C NMR | ~167 ppm : Carboxylic acid carbonyl carbon. ~150-155 ppm : Aromatic carbons attached to methoxy groups (C-3, C-4). ~120-130 ppm : Other aromatic carbons (C-1, C-2, C-5, C-6). ~56 ppm : Methoxy carbons. | Chemical shifts are based on standard values for substituted benzoic acids. The carbons bonded to electronegative oxygen atoms (C-3, C-4) will be significantly downfield. |

| Infrared (IR) | ~2500-3300 cm⁻¹ (broad) : O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong) : C=O stretch of the carbonyl group. ~1250 cm⁻¹ & ~1020 cm⁻¹ : Asymmetric and symmetric C-O-C stretches of the methoxy groups. ~700-800 cm⁻¹ : C-Cl stretch. | These absorption bands are characteristic of the compound's key functional groups and provide a reliable fingerprint for identification. |

| Mass Spec. (MS) | M⁺ at m/z 216/218 : Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. Key Fragments : Loss of •OH (m/z 199/201), loss of •OCH₃ (m/z 185/187), and loss of •COOH (m/z 171/173). | The isotopic signature of chlorine is a definitive marker. Fragmentation patterns will involve the loss of stable functional groups from the parent molecule. |

Synthesis and Mechanistic Considerations

The most direct synthetic route to this compound is the electrophilic chlorination of its readily available precursor, 3,4-dimethoxybenzoic acid (veratric acid).

Mechanistic Insight

The reaction proceeds via electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho-, para-directing groups. The carboxylic acid group is a deactivating, meta-directing group.

-

Directing Effects : The methoxy group at C-3 directs incoming electrophiles to the C-2 (ortho) and C-6 (ortho) positions. The methoxy group at C-4 directs to the C-5 (ortho) and C-2 (meta, less influential) positions.

-

Regioselectivity : The C-2 position is activated (ortho to one methoxy group) but also sterically hindered. The C-5 position is highly activated (ortho to one methoxy, para to the other). The C-6 position is also activated (ortho to one methoxy).

-

Challenge : This complex interplay means that the reaction can yield a mixture of isomers, primarily the 2-chloro, 5-chloro, and 6-chloro derivatives. Studies on similar systems have shown that chlorination of veratric acid derivatives can lead to side products.[7][8] Therefore, careful control of reaction conditions and robust purification methods are essential to isolate the desired 2-chloro isomer.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative method based on standard organic chemistry principles and should be optimized for specific laboratory conditions.

-

Dissolution : In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 3,4-dimethoxybenzoic acid (1.0 eq.) in glacial acetic acid.

-

Chlorination : Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂, 1.1 eq.) in acetic acid dropwise, maintaining the temperature below 10 °C.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Carefully pour the reaction mixture into ice-water. The crude product will precipitate.

-

Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification : The crude solid contains a mixture of isomers. Purify the desired this compound by fractional recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. The identity and purity of the final product must be confirmed by the analytical methods described in Section 2.

Applications in Advanced Organic Synthesis

This compound is not a final drug product but a crucial intermediate. Its value lies in its combination of functional groups that can be selectively manipulated to build more complex molecular architectures.

Role as a Pharmaceutical Building Block

This compound and its derivatives are structurally related to key intermediates used in the synthesis of cardiovascular drugs, most notably Ivabradine .[9][10] Ivabradine features a benzocyclobutane core, which can be synthesized from precursors with the dimethoxy substitution pattern. The functional groups on this compound allow for the necessary transformations to construct such complex scaffolds.

Caption: Logical pathway from building block to pharmaceutical agent.

Key Chemical Transformations

-

Carboxylic Acid Modifications : The -COOH group is a versatile handle.

-

Reduction : It can be reduced to a primary alcohol (-CH₂OH) using reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in ether synthesis or converted to a leaving group for nucleophilic substitution.

-

Acyl Chloride Formation : Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to a highly reactive acyl chloride (-COCl), which is a precursor for esters and amides.

-

Amidation : Direct coupling with amines using reagents like DCC or EDC forms amides, a common linkage in bioactive molecules.[11]

-

-

Chloro Substituent Chemistry : The chlorine atom can potentially be used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, although this application requires further investigation for this specific substrate. It also influences the electronic nature of the ring, which can affect the reactivity of other positions.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The following information is summarized from available Safety Data Sheets (SDS).[7][9][12]

| Parameter | Guideline |

| GHS Hazards | Warning . H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] |

| Pictograms | GHS07 (Exclamation Mark) |

| Precautions | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9] |

| First Aid | Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][12] Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.[9][12] Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][12] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 0-8 °C.[1] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents.[12] |

References

-

Gisle, A., & Le-Huy, H. T. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 3(4), 263-267. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Peglion, J. L., Dessinges, A., & Serkiz, B. (n.d.). IVABRADINE SYNTHESIS PROCEDURE... PubChem Patent AR-075977-A1. [Link]

- Egis Gyogyszergyar Zrt. (2013). Industrial process for the synthesis of ivabradine hydrobromide salt.

-

Gisle, A., & Le-Huy, H. T. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Sun, H., et al. (2018). Preparation method of high-purity ivabradine hydrochloride.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook. [Link]

- Zhang, Y. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

Sources

- 1. rsc.org [rsc.org]

- 2. Method for synthesizing ivabradine key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 2,3-Dimethoxybenzoic acid(1521-38-6) 1H NMR [m.chemicalbook.com]

- 6. 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ivabradine synthesis - chemicalbook [chemicalbook.com]

- 10. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]

- 11. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 12. Process for preparing key intermediate of ivabradine - Eureka | Patsnap [eureka.patsnap.com]

2-Chloro-3,4-dimethoxybenzoic acid molecular weight

An In-depth Technical Guide to 2-Chloro-3,4-dimethoxybenzoic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated derivative of veratric acid. Designed for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, a proposed synthetic pathway, robust analytical characterization techniques, and potential applications in medicinal chemistry and organic synthesis. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction and Strategic Context

This compound is a polysubstituted aromatic carboxylic acid. While not as extensively documented as its parent compound, veratric acid, its unique combination of functional groups—a carboxylic acid, two methoxy groups, and a chlorine atom—makes it a molecule of significant interest for synthetic applications. The strategic placement of these groups offers multiple reaction sites and modulates the electronic properties of the benzene ring, rendering it a versatile building block for constructing more complex molecular architectures.

In the landscape of drug discovery, the incorporation of methoxy (–OCH₃) and chloro (–Cl) substituents is a well-established strategy to fine-tune the pharmacological profile of lead compounds. Methoxy groups can improve metabolic stability and receptor binding affinity, while the chloro group, a bioisostere for a methyl group, can enhance membrane permeability, increase binding interactions, and block metabolic sites.[1] This guide serves as a foundational resource for leveraging this compound as a key intermediate in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₄ | [2][3] |

| Molecular Weight | 216.62 g/mol | [2] |

| CAS Number | 52009-53-7 | [2][4] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Purity | Typically >95% (commercial grade) | [4] |

Chemical Structure:

Figure 1: 2D Structure of this compound

Proposed Synthesis Pathway: Electrophilic Chlorination of Veratric Acid

While multiple synthetic routes can be envisioned, a direct and logical approach is the regioselective electrophilic aromatic substitution of the readily available starting material, 3,4-dimethoxybenzoic acid (veratric acid).

Causality of the Synthetic Design: The directing effects of the substituents on the aromatic ring govern the position of chlorination. The methoxy groups at positions 3 and 4 are strong activating, ortho-, para- directing groups. The carboxylic acid at position 1 is a deactivating, meta- directing group. The position ortho to the C3-methoxy group (C2) and ortho to the C4-methoxy group (C5) are the most activated sites. The C2 position is sterically less hindered than the C6 position and is strongly activated by the adjacent methoxy groups, making it the most probable site for electrophilic attack under controlled conditions.

Experimental Protocol:

Objective: To synthesize this compound via direct chlorination of veratric acid.

Materials:

-

3,4-Dimethoxybenzoic acid (Veratric acid) (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Trifluoroacetic acid (TFA) or Acetic Acid (as solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid in trifluoroacetic acid (approx. 5-10 mL per gram of starting material). Stir until a homogeneous solution is formed.

-

Chlorination: Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature over 15-20 minutes. The use of NCS provides a milder and more selective source of electrophilic chlorine compared to Cl₂ gas.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

-

Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water. Extract the aqueous mixture three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic solvent and unreacted starting material), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Synthesis Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.[5][6]

Analytical Workflow Diagram:

Caption: Integrated workflow for the analytical characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC separates compounds based on their polarity. It is the gold standard for determining the purity of small organic molecules.[6]

| Parameter | Recommended Conditions | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for resolving moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid ensures good peak shape and is MS-compatible. |

| Gradient | 20% B to 95% B over 15 min | A gradient elution ensures separation from both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | Aromatic ring provides strong chromophore for UV detection. |

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

Mass Spectrometry (MS)

Principle: MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The key diagnostic feature will be the isotopic pattern of chlorine.

-

Expected Molecular Ion ([M-H]⁻ in ESI-): 215.01 and 217.01

-

Isotopic Signature: Two major peaks for the molecular ion, [M] and [M+2], will be observed in an approximate 3:1 ratio, which is characteristic of a molecule containing a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for unambiguous structure confirmation.

-

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ ~10-12 ppm (s, 1H): Carboxylic acid proton (broad singlet).

-

δ ~7.5 ppm (s, 1H): Aromatic proton at C6.

-

δ ~7.0 ppm (s, 1H): Aromatic proton at C5.

-

δ ~3.9 ppm (s, 3H): Methoxy protons (one of the –OCH₃ groups).

-

δ ~3.8 ppm (s, 3H): Methoxy protons (the other –OCH₃ group).

-

-

¹³C NMR (predicted, in CDCl₃, 100 MHz):

-

δ ~168-172 ppm: Carboxylic acid carbonyl carbon.

-

δ ~145-155 ppm: Aromatic carbons attached to oxygen (C3, C4).

-

δ ~110-130 ppm: Other aromatic carbons (C1, C2, C5, C6).

-

δ ~55-60 ppm: Methoxy carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

-

~2500-3300 cm⁻¹ (broad): O–H stretch of the carboxylic acid.

-

~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1500-1600 cm⁻¹: C=C stretches of the aromatic ring.

-

~1200-1300 cm⁻¹: C–O stretch of the aryl ethers.

-

~700-850 cm⁻¹: C–Cl stretch.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities it unlocks.

-

Scaffold for Medicinal Chemistry: The parent compound, veratric acid, has been investigated for various biological activities, including antiproliferative effects against cancer cells.[7] This chlorinated derivative serves as an excellent starting point for creating libraries of novel analogues to explore structure-activity relationships (SAR).

-

Versatile Chemical Handle: The carboxylic acid group is a prime site for modification. It can be readily converted into esters, amides, or acid chlorides, enabling coupling with a vast array of amines, alcohols, and other nucleophiles to build molecular complexity.[8] This is a cornerstone of prodrug strategies and the synthesis of bioactive compounds.[9]

-

Modulation of Physicochemical Properties: The presence of the chloro and dimethoxy groups provides a specific lipophilic and electronic signature, which can be crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical intermediate.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12] An inert atmosphere is recommended for long-term storage to prevent degradation.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention.[11]

-

Conclusion

This compound represents a valuable and versatile chemical building block for advanced organic synthesis. This guide has provided a detailed framework covering its fundamental properties, a robust and logical synthetic protocol, a comprehensive analytical characterization strategy, and its potential applications in the critical field of drug discovery. By understanding and applying the principles and protocols outlined herein, researchers and scientists can effectively utilize this compound to accelerate the development of novel molecules with therapeutic potential.

References

-

Pharmaffiliates. this compound.[2]

-

Apollo Scientific. this compound Safety Data Sheet.[11]

-

PubChem. this compound | C9H9ClO4. National Center for Biotechnology Information. [3]

-

Amerigo Scientific. this compound.[4]

-

Fisher Scientific. 3,4-Dimethoxybenzoic acid Safety Data Sheet.[12]

-

Sigma-Aldrich. 3,4-Dimethoxybenzoic acid Safety Data Sheet.[10]

-

Research and Reviews: Journal of Medicinal and Organic Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). [5]

-

BenchChem. Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Application Notes and Protocols. (2025). [6]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). [1]

-

Organic Process Research & Development. Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. (1999). [13]

-

PubChem. Veratric Acid. National Center for Biotechnology Information. [14]

-

Wikipedia. Veratric acid.[7]

-

Journal of Pharmaceutical and Biomedical Analysis. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). [8]

-

Chemical Society Reviews. Prodrugs as empowering tools in drug discovery and development. (2024). [9]

Sources

- 1. drughunter.com [drughunter.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C9H9ClO4 | CID 2774976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. rroij.com [rroij.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Veratric acid - Wikipedia [en.wikipedia.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-3,4-dimethoxybenzoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-dimethoxybenzoic acid, a halogenated derivative of veratric acid, is a valuable substituted benzoic acid that serves as a key intermediate in the synthesis of a variety of more complex organic molecules. Its chemical structure, featuring a carboxylic acid group, two methoxy groups, and a chlorine atom on the benzene ring, provides multiple reactive sites, making it a versatile building block in medicinal chemistry and materials science. The strategic placement of the chloro and methoxy substituents significantly influences the electronic and steric properties of the molecule, thereby guiding its reactivity and the ultimate architecture of the target compounds. This guide provides a comprehensive overview of the synthesis, spectral characterization, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Chemical Formula | C₉H₉ClO₄ | [1] |

| Molecular Weight | 216.62 g/mol | [1] |

| CAS Number | 52009-53-7 | [1] |

| Appearance | Solid | General Knowledge |

| Melting Point | 200-204 °C | General Knowledge |

| Solubility | Soluble in many organic solvents | General Knowledge |

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic chlorination of 3,4-dimethoxybenzoic acid (veratric acid). The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups, along with the deactivating and meta-directing carboxylic acid group, primarily guide the incoming electrophile to the 2- and 6-positions. By carefully controlling the reaction conditions, the formation of the desired 2-chloro isomer can be optimized.

Experimental Protocol: Electrophilic Chlorination of 3,4-Dimethoxybenzoic Acid

This protocol is adapted from established procedures for the chlorination of activated aromatic compounds and principles discussed in the synthesis of related chlorinated dimethoxybenzoic acids[2].

Materials:

-

3,4-Dimethoxybenzoic acid (Veratric acid)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Acetic Acid

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzoic acid in anhydrous acetic acid.

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) in portions at room temperature. The molar ratio of veratric acid to NCS should be optimized, typically starting with a slight excess of NCS to ensure complete reaction.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

-

Isolation and Neutralization: Filter the crude product and wash it with cold water. Suspend the crude solid in a solution of sodium bicarbonate to neutralize any remaining acetic acid and to form the sodium salt of the product, which is more soluble in water.

-

Purification: Extract the aqueous solution with dichloromethane to remove any non-acidic impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the purified this compound.

-

Final Steps: Filter the purified product, wash with cold water until the washings are neutral, and dry under vacuum over anhydrous sodium sulfate.

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: N-Chlorosuccinimide is a mild and regioselective chlorinating agent, which is crucial for controlling the position of chlorination on the activated aromatic ring.

-

Solvent: Acetic acid serves as a polar protic solvent that can facilitate the electrophilic substitution reaction.

-

Work-up Procedure: The acid-base work-up is a standard and effective method for separating the desired carboxylic acid product from unreacted starting materials and byproducts.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two protons on the benzene ring. The coupling constants would be indicative of their ortho relationship.

-

Methoxy Protons: Two singlets around δ 3.8-4.0 ppm, each integrating to three protons, corresponding to the two methoxy groups.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is characteristic of a carboxylic acid proton.

¹³C NMR (Predicted):

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the electron-withdrawing chlorine and carboxylic acid groups appearing at lower field, and those attached to the electron-donating methoxy groups at higher field.

-

Methoxy Carbons: Two signals around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| C-H (Aromatic) | 3100-3000 | Stretching vibration |

| C-H (Aliphatic -OCH₃) | 2950-2850 | Stretching vibration |

| C=O (Carboxylic Acid) | 1710-1680 | Stretching vibration |

| C=C (Aromatic) | 1600-1450 | Ring stretching vibrations |

| C-O (Methoxy) | 1250-1000 | Stretching vibrations |

| C-Cl | 800-600 | Stretching vibration |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (216.62 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH), a methoxy group (-OCH₃), and a chlorine atom, leading to characteristic fragment ions.

Applications in Drug Discovery and Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of new therapeutic agents. While specific, publicly documented applications of this compound in the synthesis of marketed drugs are limited, its structural motifs are present in various biologically active molecules. Its utility lies in its ability to act as a precursor for more complex structures. For instance, the carboxylic acid group can be readily converted to esters, amides, or other functional groups, providing a handle for further molecular elaboration. The chlorine atom can participate in cross-coupling reactions, allowing for the introduction of diverse substituents.

The presence of both chloro and methoxy groups on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The methoxy groups can modulate metabolic stability and receptor binding, while the chlorine atom can enhance lipophilicity and potentially improve membrane permeability[3].

Derivatives of veratric acid have shown a range of biological activities, including anti-inflammatory and antibacterial effects[3]. The introduction of a chlorine atom at the 2-position of the veratric acid scaffold in this compound creates a new chemical entity with the potential for unique biological activities that warrant further investigation.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in research and development, particularly in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.

HPLC Method for Purity Determination

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Flow Rate: 1.0 mL/min Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm). Injection Volume: 10 µL Column Temperature: 30 °C

This method allows for the separation of this compound from its starting materials, potential byproducts (such as other chlorinated isomers), and degradation products. Method validation should be performed to ensure linearity, accuracy, precision, and robustness.

Caption: Quality control workflow for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its synthesis via electrophilic chlorination of veratric acid is a feasible and scalable process. The well-defined physicochemical and spectral properties of this compound allow for its unambiguous identification and quality control. While its direct application in marketed pharmaceuticals is not widely documented, its structural features make it an attractive starting material for the synthesis of novel bioactive molecules. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Bjørsvik, H. R., & Norman, K. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 3(5), 341-350. [Link]

-

This compound. PubChem. [Link]

-

Lockwood, K., & Kumar, A. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 125(24), 7307–7312. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

-

Draw the major product(s) of the electrophilic chlorination of m-methoxybenzoic acid. Brainly.com. [Link]

-

Cieplik, M., Stolarczyk, M., Pluta, K., & Gzella, A. K. (2018). Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. Molecules, 23(8), 2029. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

Sources

2-Chloro-3,4-dimethoxybenzoic acid NMR spectrum analysis

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2-Chloro-3,4-dimethoxybenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-expert analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (C₉H₉ClO₄). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal relationships between the molecular structure and its spectral output. We will delve into experimental best practices, detailed spectral interpretation, and the logic of structural validation through the synergistic use of one-dimensional and two-dimensional NMR techniques. The protocols and interpretations herein are designed as a self-validating system, ensuring a high degree of confidence in structural elucidation.

Introduction: The Imperative for Structural Verification

This compound is a substituted aromatic carboxylic acid, often utilized as a key intermediate or building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.[1] Its precise molecular structure, defined by the specific arrangement of the chloro, methoxy, and carboxylic acid functional groups on the benzene ring, dictates its chemical reactivity and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural determination of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will provide a detailed walkthrough of acquiring and interpreting the NMR data for this compound, establishing a reliable analytical fingerprint for this compound.

Molecular Structure:

Caption: Structure of this compound.

Experimental Protocol: A Foundation of Trustworthiness

The quality of NMR data is fundamentally dependent on a robust experimental protocol. Each step is chosen to mitigate ambiguity and ensure reproducibility.

Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often superior to Chloroform-d (CDCl₃).

-

Causality: The acidic proton of the carboxyl group is highly exchangeable. In protic solvents or solvents with traces of water (D₂O), this proton can exchange with deuterium, causing the signal to broaden significantly or disappear entirely.[3][4] DMSO-d₆ is hygroscopic but forms strong hydrogen bonds with the carboxylic acid proton, which slows down the exchange rate and typically results in a sharp, observable signal.[5] CDCl₃ is less polar and may lead to dimer formation, which can also affect chemical shifts.[6]

-

-

Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is standard for high-field NMR instruments (≥400 MHz). This ensures adequate signal-to-noise (S/N) for both ¹H and ¹³C experiments without causing significant line broadening due to viscosity or aggregation.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for referencing chemical shifts.[7][8]

NMR Data Acquisition

A standard suite of experiments is required for full structural confirmation.

Caption: Standard workflow for NMR-based structural elucidation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns).

Predicted Chemical Shifts (δ) and Integration

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 12.5-13.5 ppm region when using DMSO-d₆.[9] This significant deshielding is due to the electronegative oxygen atoms and hydrogen bonding effects. Its integration should correspond to one proton.

-

Aromatic Protons (H-5, H-6): The benzene ring has two remaining protons.

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the two aromatic protons. It is expected to appear around 7.5-7.6 ppm .

-

H-5: This proton is ortho to an electron-donating methoxy group and will be more shielded than H-6. It is expected to appear around 7.1-7.2 ppm . Each of these signals will integrate to one proton.

-

-

Methoxy Protons (-OCH₃): The two methoxy groups are in non-equivalent chemical environments due to the substitution pattern. They will appear as two distinct singlets, each integrating to three protons. Their chemical shifts are typically around 3.8-3.9 ppm .

Splitting Patterns (Multiplicity)

The interaction between neighboring non-equivalent protons causes signals to split.

-

The aromatic protons H-5 and H-6 are on adjacent carbons. They will couple to each other, resulting in a pair of doublets (an AX system). The coupling constant (³J) for ortho protons on a benzene ring is typically 7-9 Hz.

-

The methoxy protons and the carboxylic acid proton have no neighboring protons, so they will appear as singlets.

Data Summary: ¹H NMR

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | Acidic proton, deshielded, H-bonding with DMSO. |

| ~7.55 | Doublet (d) | 1H | H-6 | ortho to electron-withdrawing -COOH group. |

| ~7.15 | Doublet (d) | 1H | H-5 | ortho to electron-donating -OCH₃ group. |

| ~3.88 | Singlet (s) | 3H | -OCH₃ | Methoxy group protons. |

| ~3.85 | Singlet (s) | 3H | -OCH₃ | Non-equivalent methoxy group protons. |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, the lack of symmetry means all nine carbon atoms are chemically non-equivalent and should produce nine distinct signals.

Predicted Chemical Shifts (δ)

-

Carbonyl Carbon (-COOH): This carbon is bonded to two oxygen atoms and is highly deshielded, appearing furthest downfield, typically in the 165-170 ppm range.[6][7]

-

Aromatic Carbons (C1-C6): These resonate between 110-160 ppm .

-

C-3 and C-4 (ipso- to -OCH₃): Carbons directly attached to the electron-donating methoxy groups will be significantly deshielded, appearing in the 145-155 ppm region.

-

C-2 (ipso- to -Cl): The carbon bearing the chlorine atom will be found around 125-130 ppm .

-

C-1 (ipso- to -COOH): The carbon attached to the carboxyl group will be deshielded, appearing around 120-125 ppm .

-

C-6 and C-5 (protonated carbons): These carbons, directly bonded to protons, will be more shielded than the substituted carbons, appearing in the 110-120 ppm range.

-

-

Methoxy Carbons (-OCH₃): The two methoxy carbons are the most shielded (upfield), appearing around 55-65 ppm .[9][10]

Data Summary: ¹³C NMR

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~167 | C=O | Carbonyl carbon, highly deshielded. |

| ~154 | C-4 | Aromatic C-O, deshielded by oxygen. |

| ~148 | C-3 | Aromatic C-O, deshielded by oxygen. |

| ~128 | C-2 | Aromatic C-Cl, influenced by halogen. |

| ~123 | C-1 | Aromatic C-COOH, ipso- to carboxyl. |

| ~118 | C-6 | Aromatic C-H, ortho to -COOH. |

| ~112 | C-5 | Aromatic C-H, ortho to -OCH₃. |

| ~61 | -OCH₃ | Methoxy carbon. |

| ~56 | -OCH₃ | Non-equivalent methoxy carbon. |

Structural Validation with 2D NMR Spectroscopy

While 1D spectra provide a strong foundation, 2D NMR experiments offer definitive proof of atomic connectivity, acting as a self-validating system for the assignments made from 1D data.[11][12]

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak in the COSY spectrum confirms the spatial proximity of coupled nuclei.[13] For this compound, a single cross-peak would be observed connecting the signals of H-5 and H-6, definitively proving they are adjacent on the aromatic ring.

Caption: Conceptual COSY spectrum showing H-5/H-6 correlation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[13] It would show correlations between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the two methoxy proton singlets with their respective methoxy carbon signals. This provides undeniable evidence for the C-H bond framework.

Conclusion

The NMR spectral analysis of this compound provides a unique and definitive fingerprint of its molecular structure. The ¹H NMR spectrum is characterized by a downfield carboxylic acid proton, two coupled aromatic doublets, and two distinct methoxy singlets. The ¹³C NMR spectrum displays nine unique signals, corresponding to each carbon in the asymmetric molecule. The assignments are logically deduced from established principles of chemical shifts and substituent effects and can be unequivocally confirmed using 2D correlation experiments like COSY and HSQC. This comprehensive approach ensures the highest level of scientific integrity and trustworthiness in the structural elucidation of this important chemical entity.

References

-

Hansen, P. E. (1981). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Dubin, L. F., & Kushnir, I. (1987). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for a related publication showing typical NMR data for substituted benzoic acids. Royal Society of Chemistry. [Link]

-

Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Proprep. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. ResearchGate. [Link]

-

Yale University. (n.d.). CHEM 125b - Lecture 25 - C-13 and 2D NMR – Electrophilic Aromatic Substitution. Open Yale Courses. [Link]

-

ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. ResearchGate. [Link]

-

Williamson, R. T., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

ResearchGate. (2025). Substituent Interactions in Aromatic Rings: Student Exercises Using FT-NMR and Electronic Structure Calculations. ResearchGate. [Link]

-

Chemistry LibreTexts. (2014). Two-Dimensional NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

Sources

- 1. This compound | C9H9ClO4 | CID 2774976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. CHEM 125b - Lecture 25 - C-13 and 2D NMR – Electrophilic Aromatic Substitution | Open Yale Courses [oyc.yale.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-3,4-dimethoxybenzoic Acid

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Chloro-3,4-dimethoxybenzoic acid, a compound of interest in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the characterization of this complex molecule. We will explore the influence of its unique substitution pattern on the vibrational spectrum, offering a predictive analysis grounded in established spectroscopic principles and data from related compounds.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that allows for the identification of functional groups and the elucidation of molecular structure.

For a molecule like this compound, IR spectroscopy is invaluable for confirming its identity and purity. The spectrum is a composite of the vibrations of the carboxylic acid group, the benzene ring, the chloro substituent, and the two methoxy groups. Understanding how each of these components contributes to the final spectrum is key to its accurate interpretation.

Theoretical Framework: Predicting the Vibrational Spectrum

The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its constituent functional groups and the electronic effects of the substituents on the benzene ring. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of certain absorption bands.

The Carboxylic Acid Moiety

The carboxylic acid group gives rise to some of the most characteristic bands in the IR spectrum[1]:

-

O-H Stretching: Due to strong intermolecular hydrogen bonding in the dimeric form, the O-H stretching vibration appears as a very broad and intense absorption band, typically spanning from 2500 to 3300 cm⁻¹[1]. This broadness is a hallmark of carboxylic acid dimers.

-

C=O Stretching: The carbonyl (C=O) stretch is a strong and sharp absorption. In aromatic carboxylic acids, conjugation with the benzene ring lowers the frequency to the 1710-1680 cm⁻¹ range[1]. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups will further modulate this frequency.

-

C-O Stretching and O-H Bending: The spectrum will also feature C-O stretching vibrations, typically coupled with O-H in-plane bending, in the 1320-1210 cm⁻¹ region. An out-of-plane O-H bend is also expected around 920 cm⁻¹.

The Substituted Benzene Ring

The aromatic ring exhibits several characteristic vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹.

-

C=C Stretching: Ring C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region. The substitution pattern influences the number and position of these bands.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane bending. The specific pattern is highly indicative of the substitution on the benzene ring. For a 1,2,4,5-tetrasubstituted benzene (considering the carboxyl group as a substituent), a strong band is expected in the 870-800 cm⁻¹ range.

Substituent Effects

-

Chloro Group (C-Cl): The C-Cl stretching vibration is expected to produce a medium to strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

Methoxy Groups (O-CH₃): The methoxy groups introduce several characteristic vibrations. The asymmetric and symmetric C-H stretching of the methyl group will appear in the 2950-2850 cm⁻¹ range. The C-O-C stretching vibrations of the aryl ether linkage will produce strong bands, typically with an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum for a solid sample like this compound requires careful sample preparation. The goal is to create a sample that is sufficiently thin and uniform to allow for the transmission of the IR beam.

Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for solid samples. KBr is transparent to IR radiation over a broad range (4000-400 cm⁻¹) and forms a solid matrix for the analyte.

Step-by-Step Protocol:

-

Grinding: Add approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr to an agate mortar.

-

Mixing: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the IR radiation.

-

Pellet Pressing: Transfer a portion of the mixture to a pellet press die.

-

Evacuation: Connect the die to a vacuum pump to remove any entrapped air, which can cause the pellet to be opaque.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Spectral Interpretation and Peak Assignment

The following table summarizes the expected peak assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Comments |

| ~3300 - 2500 | Strong, Very Broad | O-H stretch (in dimer) | A characteristic feature of hydrogen-bonded carboxylic acids. |

| ~3080 | Medium to Weak | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| ~2960, ~2850 | Medium | Asymmetric & Symmetric CH₃ stretch | From the two methoxy groups. |

| ~1700 | Strong, Sharp | C=O stretch | Conjugation with the ring lowers this from the typical ~1760 cm⁻¹ for a free acid. The electronic effects of the chloro and methoxy groups will fine-tune this position. |

| ~1600, ~1510, ~1460 | Medium to Strong | Aromatic C=C stretch | Multiple bands are expected due to the substituted benzene ring. |

| ~1420 | Medium, Broad | O-H in-plane bend coupled with C-O stretch | Another characteristic vibration of the carboxylic acid dimer. |

| ~1260 | Strong | Asymmetric Ar-O-C stretch | A prominent band from the methoxy groups. |

| ~1140 | Strong | C-O stretch of carboxylic acid | Also a key feature of the carboxylic acid group. |

| ~1030 | Strong | Symmetric Ar-O-C stretch | From the methoxy groups. |

| ~870 | Strong | C-H out-of-plane bend | Indicative of the 1,2,4,5-tetrasubstitution pattern on the benzene ring. |

| ~780 | Medium to Strong | C-Cl stretch | The position can vary, but a band in this region is expected for the C-Cl bond. |

Conclusion

The infrared spectrum of this compound is rich with information, reflecting its complex molecular structure. By understanding the fundamental principles of IR spectroscopy and analyzing the contributions of each functional group, a detailed and accurate interpretation of the spectrum is achievable. The key diagnostic features are the extremely broad O-H stretch of the carboxylic acid dimer, the strong carbonyl absorption around 1700 cm⁻¹, the strong C-O stretching bands from the methoxy and carboxylic acid groups, and the characteristic pattern of C-H out-of-plane bending in the fingerprint region. This guide provides a solid framework for researchers to confidently identify and characterize this molecule using infrared spectroscopy.

References

- Vertex AI Search. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved January 9, 2026.

-

PubChem. (n.d.). Veratric Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2011). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

NIST. (n.d.). Veratric acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-Chlorobenzoic acid(118-91-2) IR Spectrum [chemicalbook.com]

- 3. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 4. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Veratric Acid(93-07-2) IR Spectrum [chemicalbook.com]

- 7. Benzoic acid, 3,4-dimethoxy- [webbook.nist.gov]

- 8. Benzoic acid, 3,4-dimethoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-3,4-dimethoxybenzoic Acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Chloro-3,4-dimethoxybenzoic acid, a compound of interest in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization, fragmentation, and spectral interpretation, offering both theoretical insights and practical methodologies.

Introduction: The Significance of this compound

This compound is a substituted benzoic acid derivative. Such compounds are pivotal building blocks in the synthesis of a wide array of pharmaceutical agents and other high-value organic molecules. The precise characterization of these molecules is paramount to ensure the integrity of synthetic pathways and the purity of final products. Mass spectrometry stands out as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities from minute sample quantities. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification, impurity profiling, and metabolic studies.

Foundational Principles of Mass Spectrometry for Substituted Benzoic Acids

The mass spectrometric analysis of any compound hinges on three key stages: ionization, mass analysis, and detection. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties and the desired analytical outcome. For this compound, both hard and soft ionization techniques are applicable, each providing complementary information.

-

Electron Ionization (EI): A high-energy, hard ionization technique that induces extensive fragmentation. EI is particularly useful for structural elucidation by creating a reproducible "fingerprint" mass spectrum, which can be compared against spectral libraries like the NIST Mass Spectral Database[1]. For aromatic compounds, EI typically produces a strong molecular ion peak due to the stability of the aromatic ring[2].

-

Electrospray Ionization (ESI): A soft ionization technique that generates intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation[3]. ESI is highly compatible with liquid chromatography (LC) and is the preferred method for analyzing compounds in complex mixtures and biological matrices[4]. For substituted benzoic acids, ESI in negative ion mode is particularly effective due to the acidic nature of the carboxylic group, readily forming [M-H]⁻ ions[5].

Predicted Mass Spectrum and Fragmentation Analysis

The structural features of this compound—a carboxylic acid, two methoxy groups, a chlorine atom, and a benzene ring—dictate its fragmentation pattern in mass spectrometry. The presence of chlorine is a key diagnostic feature, as its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M+2 peak for all chlorine-containing fragments[6][7].

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion ([C₉H₉ClO₄]⁺˙) will be readily formed. The subsequent fragmentation is predicted to follow several key pathways, driven by the relative stability of the resulting ions and neutral losses.

A primary and highly characteristic fragmentation of benzoic acids is the loss of the hydroxyl radical (•OH) to form a stable benzoyl cation[8]. This is often followed by the loss of a carbon monoxide (CO) molecule to yield a phenyl cation[8]. For this compound, this would result in the following key fragments:

-

Loss of •OH (M-17): This would generate the 2-chloro-3,4-dimethoxybenzoyl cation.

-

Loss of CO from the (M-17) fragment: This would lead to the 2-chloro-3,4-dimethoxyphenyl cation.

Another prominent fragmentation pathway for methoxy-substituted aromatic compounds involves the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of CO.

-

Loss of •CH₃ (M-15): This results in a stable oxonium ion.

-

Subsequent loss of CO.

The chloro-substituent can also be lost as a radical (•Cl), although this may be less favorable than fragmentations involving the carboxylic acid and methoxy groups.

The interplay of these fragmentation pathways is visually represented in the following diagram:

Caption: Predicted EI Fragmentation Pathway of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In ESI, particularly in negative ion mode, the dominant ion will be the deprotonated molecule, [M-H]⁻. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to elicit structurally informative fragment ions through collision-induced dissociation (CID).

For the [M-H]⁻ ion of this compound, the most likely fragmentation pathway is the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids.

-

Loss of CO₂ (M-H-44): This would generate the 2-chloro-3,4-dimethoxyphenyl anion.

Further fragmentation could involve the loss of a methyl radical from one of the methoxy groups, although radical losses are less common in negative ion mode CID.

The following table summarizes the predicted key ions for this compound in both EI-MS and ESI-MS/MS.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |

| EI | 216/218 | 199/201 | •OH |

| 171/173 | •OH, CO | ||

| 201/203 | •CH₃ | ||

| 173/175 | •CH₃, CO | ||

| 181 | •Cl | ||

| ESI (-) MS/MS | 215/217 | 171/173 | CO₂ |

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the analysis of this compound using LC-ESI-MS/MS. This approach is designed to be self-validating by incorporating quality control checks and system suitability tests.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition. Recommended concentrations may range from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: Depending on the matrix, samples may require extraction (e.g., liquid-liquid extraction or solid-phase extraction) followed by dilution to fall within the calibrated range of the working standards.

Liquid Chromatography Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to ensure good separation from any isomers or impurities.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry Parameters (Negative Ion ESI)

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Capillary Voltage: 2.5 - 3.5 kV.

-

Desolvation Temperature: 300 - 450 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

-

Cone Gas Flow: 50 - 150 L/hr (Nitrogen).

-

MS Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis. For MS/MS, select the [M-H]⁻ ion (m/z 215/217) as the precursor.

-

Collision Energy: Optimize to maximize the signal of the desired fragment ion (e.g., m/z 171/173).

The following workflow diagram illustrates the analytical process:

Caption: Experimental Workflow for LC-MS/MS Analysis.

Conclusion: A Powerful Tool for Structural Elucidation and Quantification

The mass spectrometric analysis of this compound is a powerful and versatile tool for its characterization. Electron ionization provides detailed structural information through predictable fragmentation patterns, while electrospray ionization coupled with liquid chromatography offers sensitive and specific quantification. By understanding the fundamental principles of ionization and fragmentation, and by employing robust, self-validating experimental protocols, researchers can confidently identify and quantify this important synthetic intermediate in a variety of matrices. The insights and methodologies presented in this guide serve as a foundational resource for scientists and professionals in the fields of chemistry and drug development.

References

- Jaskiewicz, M., et al. (2020). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Publisher not specified. This reference discusses ortho and para effects in the mass spectra of substituted benzoic acid derivatives, which is relevant to understanding the fragmentation of this compound.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. This resource provides a general overview of fragmentation patterns for various functional groups, including carboxylic acids and aromatic compounds. Available at: [Link]

-

Prukala, D., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65. This paper compares EI and ESI for halogen-substituted compounds, providing insights into the ionization behavior. Available at: [Link]

- Candioti, L. V., et al. (2014). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Mass Spectrometry, 49(5), 439-450. This article details the ESI behavior of substituted benzoic acids, which is directly applicable to the topic.

-

NIST. (n.d.). NIST Chemistry WebBook. This database is a primary resource for chemical and physical property data, including mass spectra. Available at: [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... This educational resource provides a detailed explanation of the fragmentation pattern of benzoic acid, which serves as a foundational model for its derivatives. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. This resource explains how to interpret isotopic patterns for elements like chlorine in mass spectrometry. Available at: [Link]

-

Khan, A., et al. (2019). Development and Validation of Veratric Acid in Tabebuia avellanedae using Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Pharmacognosy Research, 11(4), 369-374. This study provides a validated LC-MS/MS method for a closely related compound, veratric acid (3,4-dimethoxybenzoic acid). Available at: [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. This video explains the characteristic isotopic pattern of chlorine in mass spectrometry. Available at: [Link]

Sources

- 1. Welcome to the NIST WebBook [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcogres.com [phcogres.com]

- 5. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 2-Chloro-3,4-dimethoxybenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-3,4-dimethoxybenzoic Acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted benzoic acid derivative. By integrating theoretical principles with practical experimental methodologies, this document serves as a foundational resource for researchers, chemists, and formulation scientists. We will explore the molecular characteristics of the compound, predict its solubility profile across a spectrum of organic solvents, and provide a detailed, self-validating protocol for empirical solubility determination.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in predicting its solubility. The molecule's structure, featuring a carboxylic acid group, two methoxy ethers, a chloro substituent, and an aromatic ring, creates a complex interplay of polar and non-polar characteristics.

The presence of the carboxylic acid group allows for hydrogen bond donation and acceptance, while the methoxy and chloro groups contribute to the molecule's overall polarity and dipole moment. The benzene ring provides a significant non-polar, hydrophobic region.

| Property | Value | Source |

| Chemical Formula | C₉H₉ClO₄ | [1][2] |

| Molecular Weight | 216.62 g/mol | [2] |

| CAS Number | 52009-53-7 | [2] |

| Structure | ||

| Predicted Key Features | Rationale | |

| Hydrogen Bond Donor | 1 (from -COOH) | |

| Hydrogen Bond Acceptor | 4 (from C=O, -OH, and 2x -OCH₃) | |

| pKa (estimated) | ~3-4 | |

| LogP (estimated) | ~2.0-2.5 |

Theoretical Principles: "Like Dissolves Like"

The foundational principle governing solubility is that "like dissolves like."[10][11] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[11][12] For this compound, solubility is a negotiation between its polar functional groups and its non-polar core.

-